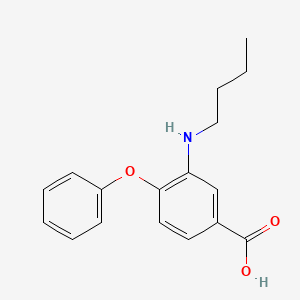
3-(Butylamino)-4-phenoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)-4-phenoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a butylamino group at the 3-position and a phenoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-phenoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 4-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with butyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
3-(Butylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The butylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The phenoxy group can be reduced to a phenol under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
3-(Butylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Butylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Phenoxybenzoic acid: Lacks the butylamino group, resulting in different reactivity and applications.
3-Amino-4-phenoxybenzoic acid: Similar structure but without the butyl group, affecting its binding properties and biological activity.
3-(Butylamino)benzoic acid: Lacks the phenoxy group, leading to different chemical and biological properties.
Uniqueness
3-(Butylamino)-4-phenoxybenzoic acid is unique due to the presence of both the butylamino and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
105641-65-4 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
3-(butylamino)-4-phenoxybenzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-2-3-11-18-15-12-13(17(19)20)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,20) |
InChI 键 |
KFXRUTQVOFKIGF-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


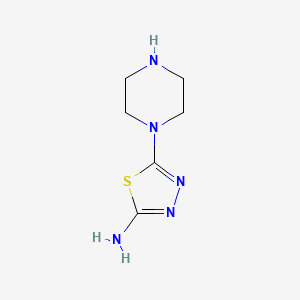

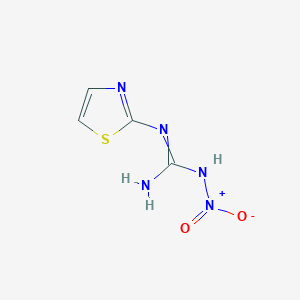

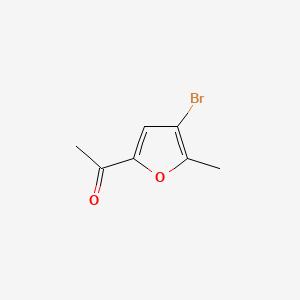

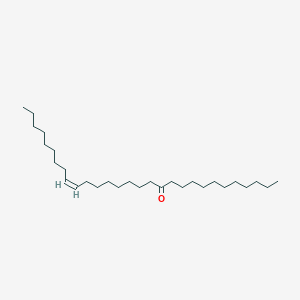
![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
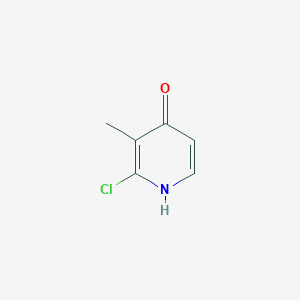
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

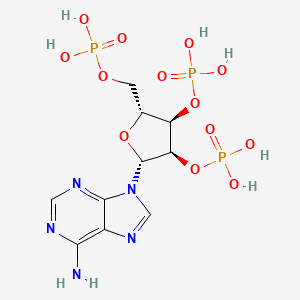

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
